

An In-depth Technical Guide to the Physical Properties of 1,7-Dibromoheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,7-Dibromoheptane

Cat. No.: B124887

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **1,7-dibromoheptane**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Core Physical Properties of 1,7-Dibromoheptane

1,7-Dibromoheptane is a colorless to light yellow liquid at room temperature.^[1] It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and liquid crystalline materials.^{[2][3]} A summary of its key physical properties is provided in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ Br ₂	[3]
Molecular Weight	257.99 g/mol	[3]
Density	1.51 g/mL at 25 °C	[1]
Boiling Point	255 °C	[1]
Melting Point	-41.7 °C	
Refractive Index	1.503 (at 20 °C)	[1]
Flash Point	>110 °C (>230 °F)	[1]
Vapor Pressure	0.0172 mmHg at 25 °C	[4]
Solubility	Insoluble in water. Soluble in organic solvents.	
Appearance	Colorless to light yellow liquid	[1]

Experimental Protocols for Determination of Physical Properties

While specific experimental records for **1,7-dibromoheptane** are not publicly detailed, the following are generalized, standard laboratory protocols for determining the key physical properties of a liquid compound such as this.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common microscale method for its determination is as follows:

- **Sample Preparation:** A small amount of **1,7-dibromoheptane** (a few drops) is placed into a small test tube or a capillary tube that is sealed at one end.
- **Apparatus Setup:** A thermometer is attached to the test tube, ensuring the bulb is level with the sample. This assembly is then placed in a heating bath (e.g., a beaker of water or oil). A

smaller, inverted capillary tube is also placed inside the test tube containing the sample.

- Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of bubbles will be observed emerging from the inverted capillary tube.
- Boiling Point Determination: Heating is discontinued when a steady stream of bubbles is observed. The liquid will begin to cool, and the point at which the liquid is drawn back into the inverted capillary tube is recorded as the boiling point.[5]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like **1,7-dibromoheptane**, it can be determined using a pycnometer or a volumetric flask.

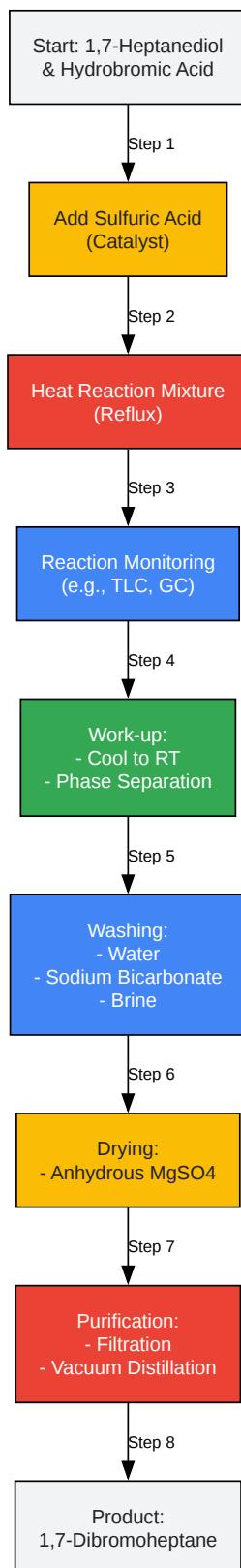
- Mass of Empty Container: The mass of a clean, dry pycnometer or a small volumetric flask is accurately measured.
- Mass of Container with Water: The container is filled with deionized water to a calibrated mark, and its mass is measured again. The temperature of the water is also recorded.
- Mass of Container with Sample: The container is emptied, dried, and then filled with **1,7-dibromoheptane** to the same calibrated mark. The mass is measured once more.
- Calculation: The density of water at the recorded temperature is known. The volume of the container can be calculated from the mass of the water. The density of **1,7-dibromoheptane** is then calculated by dividing the mass of the sample by the determined volume.[6]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.

- Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of **1,7-dibromoheptane** are placed on the prism of the refractometer.

- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read from the instrument's scale. The temperature is also noted, as the refractive index is temperature-dependent.


Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent.

- Sample and Solvent: A small, measured amount of **1,7-dibromoheptane** (e.g., a few drops) is added to a test tube containing a measured volume of a solvent (e.g., water, ethanol, cyclohexane).
- Mixing: The mixture is agitated or vortexed to ensure thorough mixing.
- Observation: The mixture is observed to see if the **1,7-dibromoheptane** dissolves completely (miscible), forms a separate layer (immiscible), or partially dissolves (partially miscible). This can be repeated with various solvents to determine its solubility profile.[7][8]

Experimental Workflow: Synthesis of 1,7-Dibromoheptane

1,7-Dibromoheptane can be synthesized from 1,7-heptanediol via a nucleophilic substitution reaction. The following diagram illustrates a typical experimental workflow for this synthesis.[2]

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of **1,7-dibromoheptane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,7-Dibromoheptane | CAS#:4549-31-9 | Chemsoc [chemsoc.com]
- 4. Cas 4549-31-9,1,7-DIBROMOHEPTANE | lookchem [lookchem.com]
- 5. chymist.com [chymist.com]
- 6. chem21labs.com [chem21labs.com]
- 7. msc-mu.com [msc-mu.com]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1,7-Dibromoheptane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124887#physical-properties-of-1-7-dibromoheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com